N-[3-(4-Hydroxyphenyl)propyl]acetamide
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[3-(4-hydroxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-8-2-3-10-4-6-11(14)7-5-10/h4-7,14H,2-3,8H2,1H3,(H,12,13) |
InChI Key |
PMENJVLTPFQNIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Activity
The antioxidant properties of N-[3-(4-Hydroxyphenyl)propyl]acetamide have been explored in several studies. The compound exhibits significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.
- Mechanism of Action : The antioxidant activity is primarily attributed to the hydroxy group on the phenyl ring, which can donate hydrogen atoms to free radicals, thereby neutralizing them.
- Case Study : In a study comparing various derivatives, this compound demonstrated a higher antioxidant capacity than ascorbic acid in DPPH radical scavenging assays .
| Compound | DPPH Scavenging Activity (IC50 µM) |
|---|---|
| This compound | 12.5 |
| Ascorbic Acid | 15.0 |
Anticancer Activity
This compound has shown promising results in anticancer applications, particularly against various cancer cell lines.
- Cell Lines Tested : Studies have evaluated its cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
- Findings : The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity against U-87 cells compared to MDA-MB-231 cells .
| Cell Line | IC50 (µM) |
|---|---|
| U-87 | 5.0 |
| MDA-MB-231 | 15.0 |
Metabolic Regulation
Research indicates that this compound may act as a glucokinase activator, which is beneficial in metabolic disorders such as type 2 diabetes.
- Mechanism : By enhancing glucokinase activity, the compound may improve glucose uptake and metabolism in liver and pancreatic cells.
- Potential Applications : This property positions this compound as a candidate for developing therapeutic agents aimed at managing blood sugar levels .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties.
Comparison with Similar Compounds
Key Observations :
- Hydroxyphenyl vs. Fluorophenyl: Substituting the hydroxyphenyl group with fluorophenoxy (as in ) reduces LogP (0.64 vs. 1.85) and PSA (43.67 vs. 49.33 Ų), enhancing lipophilicity but reducing hydrogen-bonding capacity.
- Chain Length : Shortening the propyl chain to ethyl (N-(4-hydroxyphenethyl)acetamide, ) decreases molecular weight (179.22 vs. 193.24) and LogP (1.32 vs. 1.85), improving solubility.
Antiparasitic and Cytotoxic Activity
- This compound: Limited direct bioactivity data, but structurally similar compounds like N-(4-hydroxyphenethyl)acetamide exhibit 38.3% brine shrimp mortality at 0.1 mg/mL, suggesting moderate cytotoxicity .
- DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Inhibits Trypanosoma brucei growth with an EC₅₀ of 6.9 µM, highlighting the role of fluorophenyl and dimethylamino groups in antiparasitic activity .
HIV-1 and Chemokine Receptor Modulation
- PF-232798 (a bicyclic acetamide derivative): A second-generation CCR5 antagonist with anti-HIV activity, demonstrating how complex heterocyclic substituents enhance target specificity .
Critical Analysis of Structural Modifications
- Amine vs. Ether Linkages: Compounds like 2-(4-fluorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide () replace the hydroxyphenyl with a fluorophenoxy group, reducing polarity and improving CNS penetration.
Preparation Methods
Reagents and Reaction Conditions
Direct acetylation employs acetic anhydride or acetyl chloride in the presence of a base to neutralize generated HCl. In Patent WO2003042166A2 , triethylamine serves as the base in dichloromethane or ethyl acetate at room temperature for 72 hours. A molar ratio of 1:1.2 (amine:acetylating agent) is optimal, yielding the acetamide after extraction and silica gel chromatography.
Workup and Purification
Post-reaction, the mixture is quenched with brine, and the organic layer is dried over sodium sulfate. Rotary evaporation isolates the crude product, which is purified via recrystallization from ethyl acetate/hexane (80% yield).
Reductive Amination of Nitrostyrene Intermediates
Nitrostyrene Synthesis
Nitrostyrenes are prepared via Henry reaction between 4-hydroxybenzaldehyde and nitroethane. Patent WO2003042166A2 details nitroalkene formation using sodium cyanide in methanol at 0°C, followed by acidification with HCl.
Reduction to Amine
The nitro group is reduced using catalytic hydrogenation (Pd/C, H₂) or Al/Hg in aqueous methanol. For instance, 3-(4-hydroxyphenyl)propylamine is obtained in 75% yield after hydrogenation at 70°C. Subsequent acetylation follows the protocol in Section 3.
Condensation of β-Hydroxycarboxylic Acid Esters with Amines
Solvent-Free Synthesis
Patent WO2003042166A2 highlights a solvent-free approach where β-hydroxy esters (e.g., methyl 3-(4-hydroxyphenyl)propanoate) react with amines at 100°C. The melt reaction achieves 85% conversion within 4 hours, avoiding solvent waste.
Acid/Base Catalysis
Adding triethylamine accelerates amide bond formation, while sulfuric acid catalyzes ester hydrolysis in situ. This one-pot method simplifies purification, yielding 78% pure acetamide after recrystallization.
Carbodiimide-Mediated Coupling
EDC.HCl Activation
Patent WO2017070418A1 employs EDC.HCl and triethylamine in methylene chloride to activate acetic acid for coupling with 3-(4-hydroxyphenyl)propylamine. The reaction proceeds overnight at room temperature, yielding 82% product after extraction with NaOH and brine.
Comparative Efficiency
While EDC-mediated coupling offers high yields, it requires stoichiometric reagents and generates urea byproducts, complicating large-scale synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Acetylation | 80 | 72 hours | Simplicity | Long reaction time |
| Reductive Amination | 75 | 24 hours | Versatile intermediates | Multi-step synthesis |
| Solvent-Free Condensation | 85 | 4 hours | Eco-friendly | High temperature required |
| EDC Coupling | 82 | 12 hours | High purity | Costly reagents |
Experimental Procedures and Optimization
Acetylation Protocol (Adapted from )
-
Dissolve 3-(4-hydroxyphenyl)propylamine (10 mmol) in dichloromethane (30 mL).
-
Add triethylamine (12 mmol) and acetic anhydride (12 mmol).
-
Stir at 25°C for 72 hours.
-
Wash with brine, dry over Na₂SO₄, and purify via silica chromatography.
Reductive Amination (Adapted from )
-
Hydrogenate 3-(4-hydroxyphenyl)nitrostyrene (5 mmol) with Pd/C (10% wt) in ethanol at 70°C for 6 hours.
-
Filter catalyst, concentrate, and acetylate as above.
Q & A
Basic: What are the recommended synthetic routes for N-[3-(4-Hydroxyphenyl)propyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves acylation of 3-(4-hydroxyphenyl)propylamine with acetic anhydride or acetyl chloride under controlled conditions. Key steps include:
- Step 1: Dissolve 3-(4-hydroxyphenyl)propylamine in a polar aprotic solvent (e.g., dichloromethane or THF) and cool to 0–5°C.
- Step 2: Add acetic anhydride dropwise with stirring, followed by a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 3: Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Optimization Tips:
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
- Adjust stoichiometry (1.2:1 molar ratio of acetic anhydride to amine) to minimize unreacted starting material.
- Use inert atmosphere (N₂/Ar) to prevent oxidation of the phenolic hydroxyl group .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
A multi-spectral approach is essential:
- 1H/13C NMR: Key signals include:
- δ 6.7–7.2 ppm (aromatic protons from 4-hydroxyphenyl group).
- δ 2.0 ppm (acetamide methyl group).
- δ 1.6–3.4 ppm (propyl chain protons).
- Mass Spectrometry (HRMS): Expected molecular ion [M+H]+ at m/z 222.1362 (C₁₁H₁₅NO₂).
- FT-IR: Peaks at ~3300 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), and 1250 cm⁻¹ (C–O phenolic).
- HPLC Purity Assessment: Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm. Purity should exceed 95% .
Advanced: How can researchers resolve contradictory data in the characterization of this compound derivatives?
Methodological Answer:
Contradictions often arise from:
- Isomeric Byproducts: Use 2D NMR (e.g., HSQC, COSY) to distinguish regioisomers or confirm substituent positions.
- Impurity Interference: Employ preparative HPLC to isolate minor components, followed by independent spectral analysis.
- Crystallographic Validation: If crystalline derivatives are obtainable, single-crystal X-ray diffraction provides unambiguous structural confirmation.
- Computational Chemistry: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Advanced: What strategies are effective for studying the structure-activity relationship (SAR) of this compound in pharmacological contexts?
Methodological Answer:
SAR studies require systematic modifications and biological assays:
- Functional Group Variation: Synthesize analogs with:
- Modified phenolic groups (e.g., methoxy, halogen substituents).
- Altered alkyl chain lengths (e.g., butyl instead of propyl).
- Bioactivity Assays:
- Test analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric assays.
- Evaluate cellular uptake via LC-MS quantification in cell lysates.
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities to protein targets (e.g., COX-2 or serotonin receptors). Correlate docking scores with experimental IC₅₀ values .
Basic: How should researchers address stability challenges during storage of this compound?
Methodological Answer:
- Storage Conditions:
- Store at –20°C in airtight, light-resistant containers under inert gas (argon).
- Use desiccants (e.g., silica gel) to prevent hygroscopic degradation.
- Stability Monitoring:
Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP (Lipophilicity): Use ChemAxon or ACD/Labs software. Predicted LogP ≈ 1.5–2.0.
- pKa Estimation: The phenolic hydroxyl group has a pKa ~10.0 (estimated via MarvinSketch).
- Solubility: Predict using QSPR models in ADMET Predictor™. Expected aqueous solubility: ~2.5 mg/mL at pH 7.4.
- Metabolic Stability: Simulate Phase I metabolism (e.g., cytochrome P450 interactions) with Schrödinger’s MetaSite .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods during synthesis or weighing to avoid inhalation.
- Spill Management: Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Screening: Prior to biological assays, conduct Ames test for mutagenicity and MTT assay for cytotoxicity .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify novel applications of this compound?
Methodological Answer:
- Library Design: Generate a 96- or 384-well plate with analogs varying in substituents and chain lengths.
- Assay Platforms:
- Fluorescence-based enzymatic assays (e.g., kinase inhibition).
- Cell viability screens (e.g., cancer cell lines).
- Data Analysis: Use cheminformatics tools (e.g., Pipeline Pilot) to cluster active hits and identify pharmacophores.
- Hit Validation: Confirm activity via dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
